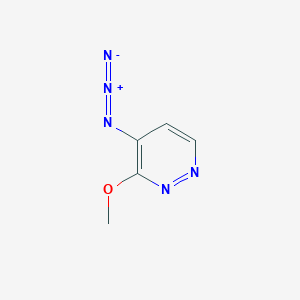
4-Azido-3-methoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-3-methoxypyridazine is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The azido group (-N3) at position 4 and the methoxy group (-OCH3) at position 3 make this compound unique and interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-methoxypyridazine typically involves the nucleophilic substitution of a halogenated pyridazine derivative with sodium azide (NaN3). One common method starts with 4-chloro-3-methoxypyridazine, which reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azido-3-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halogens or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC).
Major Products Formed:
Substitution: Formation of azido derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
4-Azido-3-methoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in bioorthogonal labeling and functionalization of biomolecules, allowing for the study of biological processes without interfering with native biochemical pathways.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Azido-3-methoxypyridazine largely depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group acts as a reactive handle that can be selectively targeted by complementary functional groups (e.g., alkynes) to form stable triazole linkages. This allows for the precise modification and labeling of biomolecules .
Comparaison Avec Des Composés Similaires
4-Azido-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a methoxy group.
4-Azido-3-chloropyridazine: Contains a chlorine atom instead of a methoxy group.
4-Azido-3-methylpyridazine: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Azido-3-methoxypyridazine is unique due to the presence of both an azido group and a methoxy group on the pyridazine ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
121179-66-6 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
4-azido-3-methoxypyridazine |
InChI |
InChI=1S/C5H5N5O/c1-11-5-4(8-10-6)2-3-7-9-5/h2-3H,1H3 |
Clé InChI |
ULQBLWQGFJRDMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=N1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
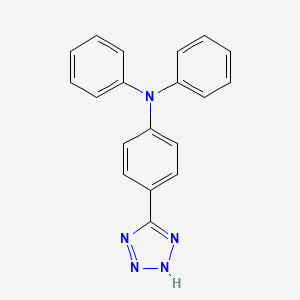

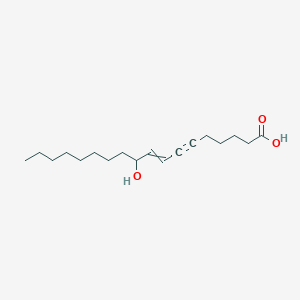
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)

![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)


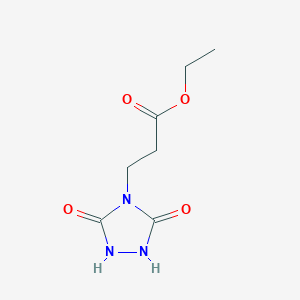
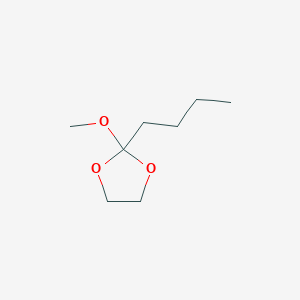
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
